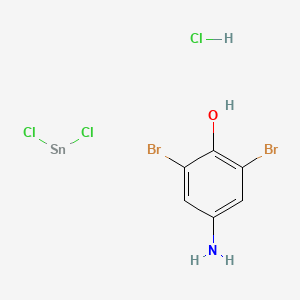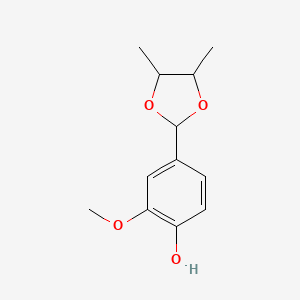![molecular formula C14H16N2O3 B1508024 Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 286946-66-5](/img/structure/B1508024.png)
Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Vue d'ensemble
Description
Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is a chemical compound with the molecular formula C14H16N2O3. It is a derivative of bicyclic compounds and contains a benzyl group attached to a bicyclic structure with nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the cyclization of a suitable precursor containing the benzyl group and the bicyclic structure. The reaction conditions may include the use of strong bases or acids, and the reaction is often carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring and control of reaction parameters to maintain product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of cardiovascular diseases and infections.
Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response. Further research is needed to fully elucidate the detailed mechanisms.
Comparaison Avec Des Composés Similaires
Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate
trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13-7-12-6-11(15-13)8-16(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUFBLOUBUHGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)NC1CN2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728915 | |
| Record name | Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286946-66-5 | |
| Record name | Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1507941.png)
![8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1507942.png)
![8-Benzyloxy-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1507943.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbaldehyde](/img/structure/B1507945.png)
![5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1507946.png)
![2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide](/img/structure/B1507947.png)
![N-[(1R)-2,3-Dihydro-6-hydroxy-1H-inden-1-YL]carbamic acid tert-butyl ester](/img/structure/B1507948.png)
![tert-butyl 2-(6-methylpyridazin-3-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1507949.png)





![1-Boc-3-[(4-bromobenzylamino)methyl]azetidine](/img/structure/B1507962.png)
